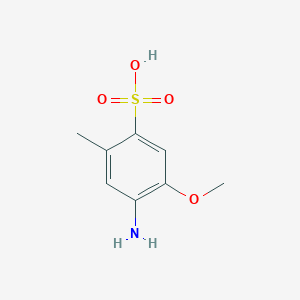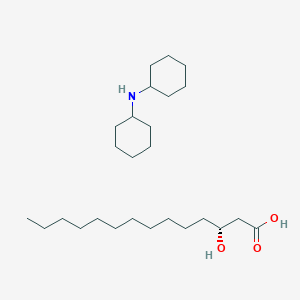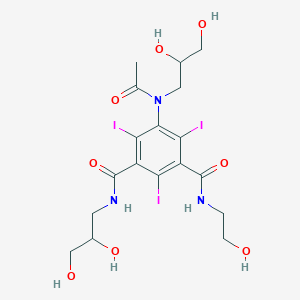
Ioxilan
Overview
Description
Synthesis Analysis
The synthesis of Ioxilan and similar compounds involves complex chemical processes. One study developed a tandem synthesis method for structurally novel 3-chloro-4-iodoisoxazoles, indicating the versatility and chemical reactivity of compounds related to Ioxilan. This method simplifies the preparation and purification of 1-iodoalkyne, which could be relevant to the synthesis or modification of Ioxilan-like molecules (Wenwen Chen et al., 2015).
Molecular Structure Analysis
Research on the isomerism of Ioxilan and Iohexol revealed that both compounds exhibit centers of potential isomerism, such as D,L hydroxyalkyls and carbamoyl substituents. These studies highlight the complexity and the critical role of isomerism in determining the physical and chemical properties of these molecules, which in turn impacts their biological tolerance and hydrophilicity (S. J. Foster & M. Sovák, 1988).
Chemical Reactions and Properties
The preparation and evaluation of Ioxilan Carbonate Particles for computed tomography (CT) contrast enhancement of the liver demonstrated the chemical versatility of Ioxilan. This study showcased how Ioxilan derivatives could be synthesized and used as macrophage imaging agents for CT enhancement, indicating the compound's significant potential in medical imaging (Chun Xing Li et al., 1994).
Physical Properties Analysis
The systemic and renal hemodynamic effects of Ioxilan, a third-generation low osmolality nonionic contrast medium, were studied, revealing minimal effects on systemic and renal hemodynamics in canine models. This research confirms the biologically equivalent and good biological tolerance of Ioxilan compared to other contrast agents, attributing these qualities to its novel molecular design and very low osmolality (R. Katzberg et al., 1990).
Chemical Properties Analysis
The study of the biodistribution of cyclic carbonate of Ioxilan highlighted its biodegradability and suitability as a macrophage imaging agent. This research further underscores the complex interaction of Ioxilan derivatives with biological systems and their potential for use in medical diagnostics (Chun Xing Li et al., 1996).
Scientific Research Applications
Application Summary
Ioxilan is a diagnostic contrast agent used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . It’s a tri-iodinated diagnostic contrast agent .
Method of Application
Intravascular injection of Ioxilan results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs .
Results or Outcomes
When administered intra-arterially, Ioxilan is indicated for the following diagnostic tests: cerebral arteriography, coronary arteriography and left ventriculography, visceral angiography, aortography, and peripheral arteriography. When administered intravenously, Ioxilan is indicated for excretory urography and contrast enhanced computed tomographic (CECT) imaging of the head and body .
Hypersensitivity Research
Application Summary
Ioxilan has been studied in the context of hypersensitivity reactions. There was a case of a patient with systemic hypersensitivity to Ioxilan, where an older ionic contrast media was successfully used .
Method of Application
The patient had received prednisone prophylactically for reactions associated with Ioxilan administration on two prior fistulograms. These reactions consisted of diffuse erythematous rash preceded by fever that started 2-4 hours after contrast administration and lasted several days .
Results or Outcomes
After receiving pretreatment with prednisone and diphenhydramine, she received her most recent dose of Ioxilan for a fistulogram and developed fever and diffuse erythematous rash. The patient who was repeatedly reactive to the non-ionic low-osmolal CM Ioxilan, subsequently tolerated the ionic hyperosmolal CM iothalamate .
Pharmacokinetic Studies
Application Summary
Ioxilan has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
Method of Application
Peak iodine plasma levels occur immediately following rapid intravenous injection. Iodine plasma levels fall rapidly within 5 to 10 minutes. This can be accounted for by the dilution in the vascular and extravascular fluid compartments .
Results or Outcomes
The average amount of Ioxilan excreted unchanged in urine at 24 hours represents 93.7% of the dose in young healthy subjects (21-27 years) after intravenous administration . The binding of Ioxilan to plasma protein is negligible and there is no evidence for metabolism .
Glomerular Filtration Rate (GFR) Determination
Application Summary
Ioxilan has been used to determine glomerular filtration rates in humans and animals .
Method of Application
A high-performance liquid-chromatographic (HPLC) method using photodiode array detection and isocratic conditions was developed for the analysis of plasma Iohexol concentrations .
Results or Outcomes
The applicability of the method was demonstrated by determining the glomerular filtration rates of Iohexol in the porcine (Sus scrofa) model .
Contrast Enhancement in X-ray Imaging
Application Summary
Ioxilan is used as a contrast agent in X-ray imaging . It is injected intravenously before taking X-ray images to increase arterial contrast in the final image .
Method of Application
Ioxilan is injected intravenously, and its iodine content enhances the contrast of the X-ray image . The degree of contrast enhancement is directly related to the iodine content in the administered dose .
Study of Hypersensitivity Reactions
Application Summary
Ioxilan has been used in studies investigating hypersensitivity reactions . There was a case of a patient with systemic hypersensitivity to Ioxilan .
Method of Application
The patient had systemic hypersensitivity reactions associated with Ioxilan administration . These reactions consisted of diffuse erythematous rash preceded by fever that started 2-4 hours after contrast administration and lasted several days .
Results or Outcomes
The patient who was repeatedly reactive to the non-ionic low-osmolal CM Ioxilan, subsequently tolerated the ionic hyperosmolal CM iothalamate .
Safety And Hazards
Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .
properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLTINZBQPNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048717 | |
| Record name | Ioxilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |
| Record name | Ioxilan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ioxilan | |
CAS RN |
107793-72-6 | |
| Record name | Ioxilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxilan [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxilan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ioxilan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ioxilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOXILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





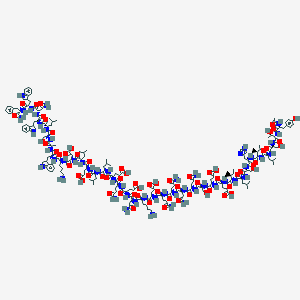

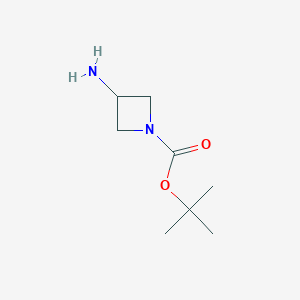
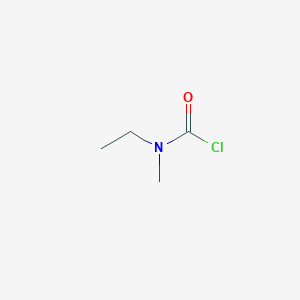
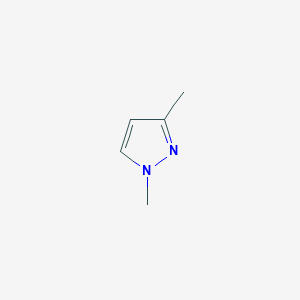
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
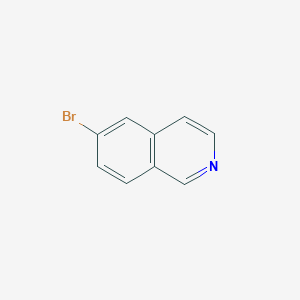
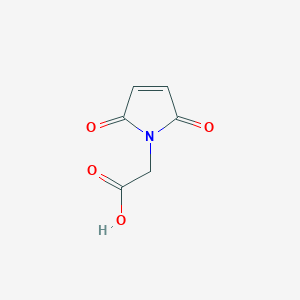
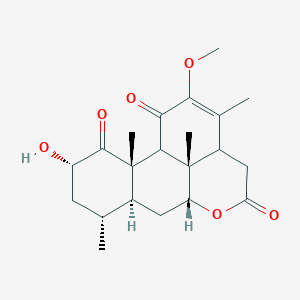
![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
